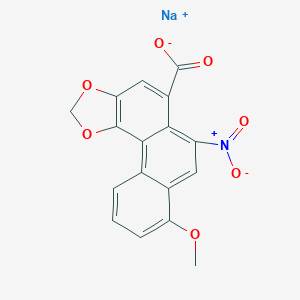

Sodium aristolochate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

10190-99-5 |

|---|---|

Molekularformel |

C17H11NNaO7 |

Molekulargewicht |

364.26 g/mol |

IUPAC-Name |

sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |

InChI |

InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20); |

InChI-Schlüssel |

ABKUMATZXTYAPR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |

Kanonische SMILES |

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.[Na] |

Andere CAS-Nummern |

10190-99-5 |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

8-methoxy-6-nitrophenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid aristolochic acid aristolochic acid A aristolochic acid I aristolochic acid I, sodium salt sodium aristolochate Tardolyt |

Herkunft des Produkts |

United States |

Ii. Biosynthetic Pathways of Aristolochic Acids

Precursor Elucidation and Enzymatic Synthesis

The biosynthetic pathway of aristolochic acids has been extensively investigated through feeding studies using isotopically labeled precursors, revealing a clear lineage from aromatic amino acids to the characteristic phenanthrene (B1679779) skeleton.

The primary precursor for aristolochic acids is the amino acid L-tyrosine. wikipedia.orgcdnsciencepub.com The biosynthetic route initiates with the metabolism of tyrosine to L-DOPA, which is subsequently converted into dopamine (B1211576) and 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). wikipedia.org A crucial step in this pathway is the cyclization of dopamine and DOPAL, which undergoes a Pictet-Spengler-like condensation to form norlaudanosoline. This reaction is catalyzed by an enzyme known as norlaudanosoline synthetase. wikipedia.org

Norlaudanosoline serves as a pivotal intermediate, leading to the formation of benzylisoquinoline precursors and subsequently aporphine (B1220529) alkaloids. wikipedia.orgcdnsciencepub.combeilstein-journals.org Experimental evidence, including feeding studies with radiolabeled norlaudanosoline, confirms its direct incorporation into AA-I. wikipedia.org Further transformations involve the intermediacy of proaporphines such as orientalinone and orientalinol, ultimately leading to aporphines like prestephanine and stephanine (B192439) through an intramolecular dienone-dienol-phenol sequence. wikipedia.org A cytochrome P450 enzyme, CYP80G2, has been implicated in catalyzing the intramolecular C-C phenol (B47542) coupling of benzyltetrahydroisoquinolines, facilitating the conversion of orientaline to prestephanine. wikipedia.org

Table 1: Key Precursors and Intermediates in Aristolochic Acid Biosynthesis

| Compound Name | Role in Biosynthesis |

| L-Tyrosine | Initial precursor |

| L-DOPA | Intermediate |

| Dopamine | Intermediate |

| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Intermediate |

| Norlaudanosoline | Key intermediate |

| Orientaline | Aporphine precursor |

| Prestephanine | Aporphine intermediate |

| Stephanine | Aporphine intermediate |

A distinctive feature of aristolochic acids is the presence of a nitro group, which is derived from the amino group of tyrosine. wikipedia.orgcdnsciencepub.comresearchgate.net The formation of the phenanthrene carboxylic acid skeleton, characteristic of aristolochic acids, involves an uncommon oxidative cleavage of the B ring of aporphine alkaloids. wikipedia.orgcdnsciencepub.combeilstein-journals.orgresearchgate.net Specifically, the transformation from stephanine to Aristolochic acid I proceeds via this oxidative cleavage, yielding a nitro-substituted phenanthrene carboxylic acid. wikipedia.org

Furthermore, the methylenedioxy group, another common structural motif in aristolochic acids, originates from an o-methoxyphenol segment within the tetrahydroisoquinoline ring of nororientaline. wikipedia.orgwikipedia.orgresearchgate.net One proposed mechanism for this final stage involves the direct oxidation of an aporphine, such as stephanine, to a 4,5-dioxoaporphine. This intermediate then undergoes a benzilic acid rearrangement, followed by N-methyl cleavage and decarboxylation, to form aristolactam I. Subsequent oxidation of the amide function of aristolactam I then furnishes aristolochic acid I. beilstein-journals.org

Structural Diversity of Aristolochic Acid Analogues

Aristolochic acids encompass a diverse family of nitrophenanthrene carboxylic acids, with over 180 analogues identified to date. wikipedia.orgwikipedia.orgmdpi.com The most prominent members are Aristolochic acid I (AA-I) and Aristolochic acid II (AA-II). wikipedia.orgmdpi.com Other notable analogues include Aristolochic acid IIIa (also known as Aristolochic acid C) and Aristolochic acid IVa (also known as Aristolochic acid D). mdpi.com

Related compounds, known as aristolactams, also exist and are structurally classified into type I and type II based on the presence or absence of a methylenedioxy group, respectively. mdpi.com

Table 2: Common Aristolochic Acid Analogues and Their Characteristics

| Compound Name | Molecular Formula | Key Structural Features |

| Aristolochic acid I | C₁₇H₁₁NO₇ | 8-methoxy, 10-nitro, 3,4-methylenedioxy |

| Aristolochic acid II | C₁₆H₉NO₆ | 10-nitro, 3,4-methylenedioxy (lacks 8-methoxy group) |

| Aristolochic acid C | C₁₆H₉NO₇ | 10-hydroxy, 6-nitro, 3,4-methylenedioxy |

| Aristolochic acid D | C₁₇H₁₁NO₈ | 10-hydroxy, 8-methoxy, 6-nitro, 3,4-methylenedioxy |

| Aristolochic acid Ia | C₁₆H₉NO₇ | 8-hydroxy, 6-nitro, 3,4-methylenedioxy |

Iii. Metabolic Activation and Biotransformation of Aristolochic Acids

Reductive Activation Mechanisms

The primary pathway for the metabolic activation of AAs is nitroreduction, which transforms the parent compounds into reactive intermediates capable of binding to DNA iarc.frnih.gov.

The initial and crucial step in the reductive activation of aristolochic acids, including AAI, is the nitroreduction of their nitro group frontiersin.orgiarc.frnih.govmdpi.comresearchgate.net. This four-electron reduction leads to the formation of N-hydroxyaristolactams (e.g., N-hydroxyaristolactam I, N-hydroxyaristolactam II) iarc.frresearchgate.netnih.gov. While N-hydroxyaristolactams themselves exhibit weak reactivity with DNA, they serve as pivotal intermediates for subsequent activation steps nih.gov.

Following the formation of N-hydroxyaristolactams, these metabolites can undergo conjugation reactions, particularly sulfonation and acetylation iarc.frresearchgate.netnih.govacs.org. Sulfotransferases (SULTs) and N-acetyltransferases (NATs) catalyze these reactions, leading to the formation of highly reactive esters such as N-sulfonyloxyaristolactams and N-acetoxyaristolactams iarc.frnih.govacs.org. These reactive esters are unstable and readily undergo solvolysis to generate electrophilic cyclic nitrenium/carbenium ions nih.govnih.govacs.org. These electrophilic species are considered the "ultimate carcinogens" and preferentially bind to the exocyclic amino groups of purine (B94841) bases in DNA, forming stable AA-DNA adducts frontiersin.orgiarc.frnih.govnih.gov.

Several xenobiotic-metabolizing enzymes play critical roles in the reductive activation of aristolochic acids:

NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 is recognized as a major cytosolic nitroreductase that efficiently catalyzes the nitroreduction of AAI scienceopen.comnih.govresearchgate.netkcl.ac.ukresearchgate.netnel.eduresearchgate.net. This enzymatic activity is crucial for the formation of AA-DNA adducts both in vivo and in vitro scienceopen.comresearchgate.netresearchgate.net.

NADPH:CYP oxidoreductase (CYPOR): Microsomal CYPOR contributes to the reductive activation of AAs in hepatic and renal microsomes scienceopen.comfrontiersin.orgkcl.ac.uk.

Cytochrome P450 (CYP) 1A1 and 1A2: These microsomal enzymes are also capable of reductively activating AAs, particularly under anaerobic conditions scienceopen.comfrontiersin.orgnih.govkcl.ac.ukresearchgate.netnel.edunih.gov. In human hepatic microsomes, CYP1A2 is generally more effective in reductive activation compared to CYP1A1 frontiersin.orgnel.edu. These enzymes exhibit a dual role in AA metabolism, participating in both activation and detoxification pathways frontiersin.orgmdpi.comkcl.ac.ukresearchgate.netnih.govnih.gov.

Sulfotransferases (SULTs) and N-acetyltransferases (NATs): These Phase II enzymes are essential for the further activation of N-hydroxyaristolactams into highly reactive electrophilic esters iarc.frresearchgate.netnih.govacs.org. Human SULT1B1, SULT1A1, SULT1A2, and SULT1A3 have been identified as important contributors to AA activation through sulfonation iarc.frresearchgate.netnih.gov. N,O-acetyltransferases also play a role in the genotoxicity of N-hydroxyaristolactams researchgate.netnih.gov.

Table 1: Key Enzymes in Aristolochic Acid Metabolic Activation

| Enzyme Class | Specific Enzymes | Location | Primary Role in Activation |

| Nitroreductase | NQO1 | Cytosolic | Nitroreduction of AAs scienceopen.comnih.govresearchgate.net |

| Cytochrome P450 | CYP1A1, CYP1A2 | Microsomal | Nitroreduction of AAs (especially under anaerobic conditions) scienceopen.comfrontiersin.orgnih.gov |

| Oxidoreductase | CYPOR | Microsomal | Reductive activation of AAs scienceopen.comfrontiersin.org |

| Conjugation Enzymes | SULTs (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1B1) | Cytosolic | Sulfonation of N-hydroxyaristolactams to reactive esters iarc.frresearchgate.netnih.gov |

| Conjugation Enzymes | NATs | Cytosolic | Acetylation of N-hydroxyaristolactams to reactive esters researchgate.netnih.gov |

Oxidative Detoxification Processes

In contrast to reductive activation, oxidative metabolism of AAs serves as a detoxification pathway, reducing their mutagenic and carcinogenic potential scienceopen.comfrontiersin.org.

Aristolochic acid I (AAI) undergoes oxidative O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes, to form 8-hydroxyaristolochic acid I (aristolochic acid Ia, AAIa) scienceopen.comfrontiersin.orgmdpi.comkcl.ac.uknih.govnih.gov. This O-demethylated metabolite, AAIa, is considered a detoxification product because its formation leads to a decrease in the concentration of the more genotoxic AAI, thereby attenuating its nephrotoxicity and carcinogenicity scienceopen.comfrontiersin.orgmdpi.comnih.gov. CYP1A1 and CYP1A2 are major enzymes involved in this detoxification pathway in both humans and rats, particularly under aerobic conditions scienceopen.comfrontiersin.orgmdpi.comkcl.ac.uknih.govnih.gov. Other CYP enzymes, such as CYP2C, CYP3A4, CYP2D6, CYP2E1, and CYP1B1, also contribute to AAI oxidation, albeit with lower efficiency compared to CYP1A enzymes nih.gov. The liver is identified as a main organ responsible for AAI detoxification, with higher levels of AAIa formed in hepatic microsomes mdpi.com.

Species-Specific Variations in Metabolic Efficiency

Variations in the efficiency of AA metabolism, encompassing both nitroreductive activation and oxidative detoxification pathways, can influence individual susceptibility to AA-induced toxicity and cancer scienceopen.com.

Enzyme Activity Differences: Human and rat CYP1A enzymes exhibit differing efficiencies in the O-demethylation of AAI. Specifically, human CYP1A1 is more effective at O-demethylating AAI than human CYP1A2, while rat CYP1A2 oxidizes this compound more efficiently than rat CYP1A1 kcl.ac.uk.

Metabolic Fate of AAII: Aristolochic acid II (AAII) is generally not metabolized to the detoxification product AAIa in vitro, unlike AAI frontiersin.orgmdpi.com. Instead, the metabolism of AAII appears to favor the activation pathway mdpi.com. Furthermore, AAII can act as a competitive inhibitor of AAI detoxification catalyzed by CYP enzymes, with an inhibition constant (Ki) of 11.3 µM mdpi.com. This inhibition can lead to increased concentrations of AAI available for reductive activation, potentially exacerbating its genotoxic effects mdpi.com.

Organ-Specific Enzyme Roles: In human renal microsomes, NADPH:CYP reductase (CPR) is more effective in activating AAs frontiersin.org. Conversely, in human hepatic microsomes, CYP1A2 plays the most significant role in AAI activation, with CYP1A1 having a lesser effect and CPR contributing minimally frontiersin.org. In mice, hepatic Cyp1a1/2 activates AAI to DNA adducts under hypoxic conditions in vitro, but in renal microsomes, Por and Cyp3a are more important than Cyp1a for AAI-DNA adduct formation nih.gov.

Iv. Molecular Interactions: Dna Adduct Formation and Genotoxicity

Mutational Signatures Induced by Aristolochic Acids

A:T to T:A Transversion Specificity

The formation of dA-AAI adducts is a key event leading to a highly specific mutational signature characterized by A:T to T:A transversions nih.govoup.comresearchgate.netoup.comkcl.ac.uknih.govnih.govnih.govpnas.orgbjmg.edu.mknih.govresearchgate.net. This distinctive transversion is a hallmark of aristolochic acid exposure and is rarely observed at such high frequencies in other types of cancers nih.gov. The preference for A:T to T:A transversions is consistent with the primary binding of aristolochic acid metabolites to adenine (B156593) residues in DNA oup.comoup.comnih.gov. These transversions often occur preferentially within a C T G trinucleotide context nih.gov.

Recurrent Mutations in Oncogenes and Tumor Suppressors (e.g., H-Ras, TP53)

The specific A:T to T:A transversion signature induced by aristolochic acids is frequently observed in critical oncogenes and tumor suppressor genes, contributing to the development of associated cancers.

H-Ras: In rodent models, exposure to aristolochic acid I (AAI) frequently leads to activating mutations in the H-Ras proto-oncogene osti.govoup.comoup.comnih.govpnas.orgbjmg.edu.mkuniv-tours.fr. A predominant mutation type identified is the A:T to T:A transversion at codon 61 (CAA→CTA) osti.govoup.comoup.comnih.govpnas.orgbjmg.edu.mkuniv-tours.fr. This specific mutation has been found in a high percentage of forestomach, lung, and ear duct tumors in rats and mice treated with AAI, underscoring its role in AA-induced tumorigenesis in these models osti.govoup.comnih.gov.

TP53: In humans, A:T to T:A transversion mutations are frequently detected in the TP53 tumor suppressor gene in urothelial carcinomas linked to aristolochic acid exposure, such as in patients with aristolochic acid nephropathy (AAN) and Balkan endemic nephropathy (BEN) nih.govresearchgate.netoup.comkcl.ac.uknih.govnih.govnih.govpnas.orgbjmg.edu.mknih.goviarc.fr. These mutations often cluster at specific "hotspot" codons within the TP53 gene, which are uncommonly mutated in other cancer types nih.gov. For instance, A:T to T:A transversions in TP53 codon 139 (AAG to TAG) have been identified in AAN patients bjmg.edu.mk. The consistency of this mutational pattern in both human tumors and experimentally treated cells highlights its significance as a biomarker for AA-induced cancer kcl.ac.uknih.govnih.gov.

An illustrative example of the mutational patterns in TP53 is presented below:

| Mutation Type | Proportion in AA-UUT Tumors | Proportion in Other Cancers (TP53 Database) |

| A:T > T:A | High (e.g., 58%) bjmg.edu.mkresearchgate.net | Low (e.g., ~5%) nih.gov |

Influence of Environmental Co-Factors on Adduct Formation

The formation of DNA adducts by aristolochic acids can be significantly influenced by co-exposure to other environmental factors. Research indicates that the presence of certain other compounds can either enhance or diminish the extent of DNA adduct formation, thereby potentially modulating the genotoxic impact of aristolochic acids.

Furthermore, heavy metals can influence AA-DNA adduct formation. Studies have demonstrated that co-exposure to certain heavy metals, such as arsenic, cadmium, and iron, can increase the formation of AA-DNA adducts in cultured kidney cells acs.org. Conversely, co-exposure to other elements like calcium and copper has been observed to decrease AA-DNA adduct formation acs.org. Ochratoxin A, a renal toxic food contaminant, has also been shown to increase AA-DNA adduct formation by suppressing detoxification pathways acs.org.

The impact of co-factors on AA-DNA adduct formation is summarized in the table below:

| Co-factor | Effect on AA-DNA Adduct Formation | Mechanism (if specified) |

| AAII | Increase mdpi.comresearchgate.net | Decreased AAI detoxification (CYP2C11 inhibition), NQO1 induction mdpi.comresearchgate.net |

| Arsenic | Increase acs.org | Affects metabolic activation enzymes or nucleotide excision repair (NER) acs.org |

| Cadmium | Increase acs.org | Affects metabolic activation enzymes or nucleotide excision repair (NER) acs.org |

| Iron | Increase acs.org | Affects metabolic activation enzymes or nucleotide excision repair (NER) acs.org |

| Calcium | Decrease acs.org | Not specified, but observed effect acs.org |

| Copper | Decrease acs.org | Not specified, but observed effect acs.org |

| Ochratoxin A | Increase acs.org | Suppression of detoxification pathways acs.org |

V. Cellular and Subcellular Mechanisms of Action

Cellular Accumulation and Transporter-Mediated Uptake

The accumulation of sodium aristolochate within specific cells is a critical first step in its toxicity, a process largely facilitated by specialized transporter proteins embedded in the cell membrane. These transporters, which are normally involved in the uptake and removal of various substances, can recognize and move aristolochic acids into the cell's interior.

Role of Organic Anion Transporters (OATs) in Target Cell Entry

Organic anion transporters (OATs) are a family of proteins that play a crucial role in the transport of a wide array of negatively charged organic molecules, including drugs and toxins. nih.govmdpi.com Research has identified OATs as key mediators in the uptake of aristolochic acid, the primary toxic component of this compound, into target cells, particularly those of the kidney's proximal tubules. nih.gov

The mechanism of OAT-mediated transport is complex. OAT1 and OAT3, located on the basolateral membrane (the side facing the blood) of proximal tubule cells, function as organic anion exchangers. researchgate.netwikipedia.org They typically exchange an intracellular dicarboxylate, such as ketoglutarate, for an organic anion from the bloodstream. wikipedia.org This process is indirectly powered by the sodium gradient maintained by the Na+/K+-ATPase pump. researchgate.net The constant removal of organic anions from the blood and their concentration within the kidney cells is a key function of these transporters. nih.govwikipedia.org

Table 1: Affinity of Aristolochic Acid I for Human Organic Anion Transporters

| Transporter | Inhibition Constant (Ki) (µM) |

| hOAT1 | 0.6 |

| hOAT3 | 0.5 |

| hOAT4 | 20.6 |

| Data sourced from studies on HEK293 cells expressing human OATs. nih.gov |

Disruption of Cellular Energetics and Metabolism

Once inside the cell, this compound can wreak havoc on the fundamental processes of cellular energy production and metabolism. This disruption strikes at the core of cell function, affecting the mitochondria, the cell's powerhouses, and altering the activity of key metabolic enzymes.

Impact on Mitochondrial Respiration and ATP Synthesis

Mitochondria are central to cellular energy production, generating the bulk of the cell's ATP through a process called oxidative phosphorylation. This process involves the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane.

Modulation of Key Metabolic Enzyme Activities

The metabolic network of a cell is a complex web of interconnected pathways, each catalyzed by specific enzymes. This compound can interfere with this network by altering the activity of crucial metabolic enzymes. While direct studies on this compound's effect on IDH2, MDH2, PKM, LDH, FASN, and HK2 are not extensively detailed in the provided context, the disruption of mitochondrial function implies a downstream impact on enzymes of the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase (IDH) and malate (B86768) dehydrogenase (MDH), which are located within the mitochondria.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A major mechanism of this compound's toxicity is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with its antioxidant defenses. nih.gov

ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are natural byproducts of cellular metabolism, particularly mitochondrial respiration. mdpi.com However, when produced in excess, they can cause widespread damage to cellular components, including DNA, proteins, and lipids. nih.gov Exposure to this compound can lead to an increase in ROS generation. nih.gov This overproduction of ROS contributes significantly to the compound's damaging effects.

Alterations in Antioxidant Defense Systems

Cells possess a sophisticated antioxidant defense system to combat oxidative stress. This system includes enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.com SOD is a primary antioxidant enzyme that converts the superoxide radical into hydrogen peroxide, which is then further detoxified by enzymes like catalase and GPx. mdpi.com

Exposure to toxins that induce oxidative stress can alter the expression and activity of these protective enzymes. While the direct effects of this compound on SOD and GPx expression are not detailed in the provided search results, the induction of ROS would inherently challenge these antioxidant systems. A sustained increase in ROS can overwhelm the antioxidant capacity of the cell, leading to a state of oxidative stress and subsequent cellular damage.

Activation of Inflammatory Signaling Pathways

This compound, primarily through its active component aristolochic acid I (AAI), exerts significant influence over key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Research using single-cell RNA sequencing on mouse livers exposed to AAI revealed a distinct activation of both NF-κB and STAT3 signaling in hepatocytes. oup.comoup.comresearchgate.net This activation was confirmed at the protein level, where AAI treatment led to an increase in the phosphorylation of STAT3 and an upregulation of the NF-κB p65 subunit's expression, both in vivo and in vitro. oup.com This dual activation in hepatocytes is thought to be a primary contributor to the subsequent inflammatory response and apoptosis. oup.comoup.comresearchgate.net

Interestingly, the effect of aristolochic acid on these pathways can be context-dependent. In a model of aristolochic acid nephropathy (AAN), aristolochic acid (AA) was found to induce apoptosis in tubular epithelial cells (TECs) by causing the dephosphorylation of STAT3, which subsequently leads to the activation of the p53 protein. mdpi.comcapes.gov.br Conversely, in human monocytic cells, AA has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation. nih.gov This inhibitory action was associated with the suppression of IκBα degradation, which is necessary for NF-κB to translocate to the nucleus and activate its target genes. nih.gov These findings suggest that aristolochic acid can modulate these central inflammatory pathways in a complex, cell-specific manner, leading to varied downstream effects from potent inflammation to immunosuppression.

In the context of aristolochic acid nephropathy (AAN), a similar pattern of immune response is observed. The acute phase is characterized by tubular necrosis which stimulates the secretion of inflammatory cytokines, leading to the accumulation of inflammatory cells in the renal interstitium. frontiersin.org Animal models of AAN have demonstrated a significant urinary release of several key cytokines and chemokines, including Interleukin-1 alpha (IL-1α), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1). frontiersin.org

More specific cellular interactions have also been detailed. For instance, in AAN, damaged renal tubular epithelial cells (RTECs) have been shown to release Interleukin-19 (IL-19). elifesciences.org This cytokine, in turn, acts on neutrophils, inducing the formation of neutrophil extracellular traps (NETs), which contribute further to RTEC apoptosis and renal injury. elifesciences.org The recruitment of specific immune cell populations, such as CD8+ cytotoxic T lymphocytes, has been confirmed through immunostaining in response to AAI treatment, highlighting a robust, cell-mediated inflammatory response. nih.govjci.org

Cellular Fate Pathways: Apoptosis and Senescence

This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic, mitochondria-mediated pathway. oup.commdpi.comtandfonline.com A central mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have consistently shown that aristolochic acid I (AAI) upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. oup.commdpi.comijbs.com This shift in the Bax/Bcl-2 ratio compromises the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. mdpi.comijbs.com

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase, Caspase-9. tandfonline.com Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the systematic dismantling of the cell. mdpi.comtandfonline.comijbs.com The activation of Caspase-3 is a hallmark of AA-induced apoptosis in both liver and kidney cells. oup.commdpi.comcapes.gov.br

Other cellular stressors contribute to this apoptotic cascade. Aristolochic acid has been shown to induce endoplasmic reticulum (ER) stress and evoke a rapid increase in intracellular calcium concentrations. mdpi.comfrontiersin.orgnih.gov This calcium influx further stresses mitochondria, amplifying the apoptotic signal. nih.gov Furthermore, the tumor suppressor protein p53 is a critical mediator of AA-induced apoptosis. mdpi.comcapes.gov.br DNA damage caused by AA adducts can lead to the post-translational activation of p53, which in turn can promote apoptosis by influencing Bcl-2 family proteins and directly activating pro-apoptotic pathways. capes.gov.brnih.gov

Table 1: Key Proteins Involved in this compound-Induced Apoptosis

| Protein | Family/Class | Role in AA-Induced Apoptosis | Research Findings |

|---|---|---|---|

| Bax | Bcl-2 family | Pro-apoptotic | Expression is upregulated by AAI. oup.commdpi.comijbs.com |

| Bcl-2 | Bcl-2 family | Anti-apoptotic | Expression is downregulated by AAI. oup.commdpi.comijbs.com |

| Cytochrome c | Electron transport chain | Apoptosome component | Released from mitochondria into the cytoplasm following AAI exposure. mdpi.comijbs.com |

| Caspase-9 | Cysteine-aspartic protease | Initiator caspase | Activated by the apoptosome; expression increases with AA treatment. tandfonline.com |

| Caspase-3 | Cysteine-aspartic protease | Executioner caspase | Activated by Caspase-9; expression and cleavage are increased by AAI. oup.commdpi.comcapes.gov.brtandfonline.comijbs.com |

| p53 | Tumor suppressor | Transcription factor | Activated by DNA damage and STAT3 dephosphorylation; promotes apoptosis. mdpi.comcapes.gov.brnih.gov |

In addition to apoptosis, this compound can drive cells into a state of cellular senescence, a form of permanent cell cycle arrest. This phenomenon has been particularly studied in the context of chronic kidney disease. mdpi.comhep.com.cn Administration of aristolochic acid (AA) to mice induces aging-like phenotypes in the kidneys, including the acceleration of cellular senescence. mdpi.com

The molecular fingerprint of AA-induced senescence involves the upregulation of key cell cycle inhibitors. mdpi.comhep.com.cn In mouse models of AAN, renal tissues show significantly higher mRNA levels of senescence-related genes, including p53, p21 (also known as CDKN1A), and p16 (also known as CDKN2A). mdpi.comhep.com.cn The p53 protein, activated by cellular stress, transcriptionally activates p21, which in turn halts the cell cycle. The p16 protein acts by inhibiting cyclin-dependent kinases, also leading to cell cycle arrest. A hallmark of senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), and indeed, the kidneys of AA-treated mice exhibit a marked increase in SA-β-gal staining. mdpi.com This induction of senescence is believed to be a contributing factor to the development of the tubulointerstitial fibrosis characteristic of chronic aristolochic acid nephropathy. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aristolochic acid I (AAI) |

| Aristolochic acid (AA) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1 alpha (IL-1α) |

| Interferon-gamma (IFN-γ) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Interleukin-19 (IL-19) |

| Bax |

| Bcl-2 |

| Cytochrome c |

| p53 |

| p21 |

Vi. Advanced Research Methodologies and Experimental Models

In Vitro Cellular Systems for Mechanistic Dissection

In vitro models are fundamental for controlled investigations into the cellular effects of sodium aristolochate, allowing for detailed mechanistic studies without the complexities of a whole-organism system.

The human kidney proximal tubule cell line, HK-2, is a cornerstone model for investigating the nephrotoxic effects of aristolochic acid (AA). Studies using HK-2 cells have demonstrated that aristolochic acid I (AAI), a primary component, induces cytotoxicity in a dose- and time-dependent manner. nih.govnih.govspandidos-publications.com Mechanistic investigations reveal that AAI exposure leads to a cascade of detrimental cellular events.

Key findings from research on HK-2 cells include the induction of apoptosis (programmed cell death), characterized by a decrease in cellular ATP, mitochondrial membrane depolarization, and activation of caspase-3. mdpi.com AAI treatment also triggers significant oxidative stress, evidenced by the generation of reactive oxygen species (ROS), increased frequency of DNA strand breaks, and the formation of 8-hydroxydeoxyguanosine-positive nuclei, a marker of oxidative DNA damage. nih.govnih.govspandidos-publications.com Furthermore, AAI suppresses crucial DNA repair processes by down-regulating the expression of genes such as PARP1, OGG1, and ERCC1/2. spandidos-publications.com

Recent studies have also implicated the innate immune system, showing that AAI activates Toll-like receptors (TLRs), particularly TLR9, through a process mediated by ROS and mitochondrial DNA (mtDNA). nih.govnih.gov This activation contributes to an inflammatory response and subsequent cell injury. nih.govnih.gov The uptake and subcellular distribution of AAI have also been tracked in HK-2 cells, with the compound detected in both the cytoplasm and nuclei, where it can interact with proteins like alpha-actinin-4. ncats.ioncats.io

Table 1: Summary of Aristolochic Acid I (AAI) Effects on HK-2 Cells

| Cellular Process Affected | Specific Findings | References |

|---|---|---|

| Cytotoxicity | Decreased cell viability and proliferation; increased apoptosis. | nih.govnih.govspandidos-publications.com |

| Mitochondrial Dysfunction | Reduced ATP levels, depolarization of mitochondrial membrane, cytochrome c release. | nih.govnih.govmdpi.com |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) generation, nitric oxide production. | nih.govnih.govspandidos-publications.com |

| DNA Damage & Repair | Increased DNA strand breaks, suppression of DNA repair gene expression (e.g., PARP1, OGG1). | spandidos-publications.com |

| Inflammatory Response | Activation of Toll-like receptors (TLRs) and inflammatory markers (e.g., IL6, TNFA). | nih.govnih.gov |

Hepatocytes, the primary cells of the liver, are critical for metabolizing xenobiotics, including aristolochic acid. In vitro platforms using human hepatocytes or hepatocyte-like cells (hiHep cells) are used to study the bioactivation of AAI. researchgate.netoup.com These studies show that the liver plays a key role in transforming AAI into more toxic metabolites. oup.comrsc.org

Research using these models has demonstrated that AAI induces genotoxicity in hepatocytes, leading to the formation of DNA adducts and an increase in chromosomal aberrations. researchgate.net The mechanism involves significant oxidative stress and mitochondrial dysfunction. researchgate.net Furthermore, single-cell transcriptomics have revealed that AAI activates inflammatory signaling pathways, such as NF-κB and STAT3, in hepatocytes, which contributes to apoptosis and liver injury. oup.com Studies on embryonic stem cell-derived liver-like tissues have also shown that AAI exposure can trigger premalignant alterations, characterized by the overexpression of oncoproteins like c-Myc and Lin28B. oncotarget.com In some models, AAI treatment also led to changes in lipid metabolism, including hepatocyte swelling and steatosis. dovepress.com

The toxicity and carcinogenicity of aristolochic acid can vary between species, necessitating the use of comparative in vitro models. nih.gov A study comparing the susceptibility of renal cortex cells from humans, rats, and pigs found that porcine cells were the most sensitive to AA-induced cytotoxicity. nih.gov This research highlighted species-specific differences in cellular responses, including effects on the cell cycle and DNA damage. nih.gov

Other comparative studies have used different cell lines, such as COS-7 (monkey kidney fibroblast-like) and HEK-293 (human embryonic kidney), to assess the cytotoxicity of AAI and aristolochic acid II (AAII). researchgate.net These experiments confirmed that AAI is generally more cytotoxic than AAII. researchgate.net The metabolic activation of AA can also be compared using microsomal preparations from the livers of different species, including humans, rats, and mini-pigs, which are capable of forming AA-specific DNA adducts. nih.gov Such models are crucial for understanding why toxicological findings in animal models may differ from human outcomes and for improving the extrapolation of animal data to human risk assessment.

In Vivo Animal Models for Pathomechanistic Studies

In vivo animal models are indispensable for studying the systemic and organ-specific effects of this compound, providing insights into the complex interactions between different tissues that lead to pathology.

Rodent models, particularly mice and rats, have been fundamental in characterizing the organ-specific toxicity of aristolochic acid. jfda-online.comfrontiersin.org Administration of AA to these animals consistently induces severe nephropathy and tumors. mdpi.comjfda-online.com Histological examination reveals severe necrosis of the renal tubules as a primary feature of acute toxicity, leading to renal failure. nih.gov

Beyond the kidney, AA causes significant damage to other organs. In rats and mice, it induces tumors in the forestomach, as well as in the kidney, liver, and bladder. jfda-online.comfrontiersin.org Studies have documented that AA administration can lead to atrophy of lymphatic organs and ulceration in the forestomach. nih.gov DNA adducts, which are markers of AA exposure and its carcinogenic potential, have been detected in a wide range of organs in rodents, including the kidney, liver, spleen, stomach, and lung, confirming widespread distribution and genotoxic activity. mdpi.com In some mouse models, AAI has also been shown to induce apoptotic cell death in the ovaries and testes. frontiersin.org These models are crucial for understanding the progression from acute organ injury to chronic disease and cancer.

Table 2: Organ-Specific Pathological Findings in Rodent Models Exposed to Aristolochic Acid

| Organ | Observed Effects | References |

|---|---|---|

| Kidney | Severe necrosis of renal tubules, interstitial fibrosis, adenomas, renal failure. | jfda-online.comfrontiersin.orgnih.gov |

| Stomach | Ulceration, hyperplasia, squamous cell carcinoma of the forestomach. | jfda-online.comnih.gov |

| Liver | DNA adducts, tumors, hepatocyte swelling, vacuolar degeneration. | mdpi.comdovepress.comjfda-online.com |

| Urothelial Tract | Papillary urothelial carcinoma (rats). | jfda-online.com |

| Lymphatic Organs | Atrophy of the thymus and spleen. | mdpi.comnih.gov |

| Reproductive Organs | Apoptotic cell death in ovaries and testes (mice). | frontiersin.org |

Microphysiological systems (MPS), or "organ-on-a-chip" technologies, represent a cutting-edge approach to modeling human-specific toxicological events. nih.govjci.org These devices use human cells in microfluidic systems to mimic the structure and function of human organs and their interactions. rsc.org

A landmark study utilized a linked human liver-kidney-on-a-chip to investigate the bioactivation of AAI. nih.govjci.orgresearchgate.net This model demonstrated that metabolization of AAI by human hepatocytes significantly increased its toxicity to human kidney cells in the downstream chamber. rsc.orgnih.gov The system allowed researchers to identify the specific mechanism: hepatic enzymes (notably NQO1) convert AAI into aristolactam I, which is then conjugated by sulfotransferases (SULTs) to form a highly toxic metabolite. mdpi.comnih.gov This metabolite is transported from the liver cells and subsequently taken up by kidney cells via organic anion transporters (OATs), where it forms DNA adducts and causes injury. mdpi.comnih.gov This MPS provided crucial evidence that the liver bioactivates AAI into a potent nephrotoxin, an insight difficult to obtain from single-cell-type cultures or animal models alone. rsc.orgresearchgate.net

Omics-Based Approaches in Systems Toxicology

Systems toxicology utilizes a holistic approach to understand the adverse effects of chemical compounds by integrating data from various 'omics' platforms. For aristolochic acid (AA), the active component of this compound, these technologies have been pivotal in elucidating the complex mechanisms of its toxicity.

Proteomics, the large-scale study of proteins, offers deep insights into the functional consequences of chemical exposure. In the context of aristolochic acid, chemoproteomic strategies have been instrumental in identifying direct molecular targets.

Detailed Research Findings: A combined strategy using Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA) has been employed to comprehensively identify the covalent binding targets of aristolochic acids. ijbs.com ABPP uses chemical probes that mimic the parent compound to tag and identify protein targets in vivo and in vitro. ijbs.com This approach revealed that AAs directly bind to a multitude of proteins, particularly those involved in crucial metabolic and mitochondrial functions. ijbs.comnih.gov

CETSA is a powerful method for validating the engagement between a compound and its protein target within a physiological cellular environment. ijbs.comnih.gov The principle of CETSA is that ligand binding increases the thermal stability of a protein. nih.gov This technique was used to confirm the direct binding of AAs to several key enzymes that were initially identified through ABPP. ijbs.comnih.govresearchgate.net Pull-down western blot experiments further validated these interactions, confirming that AA directly targets proteins such as IDH2, MDH2, PKM, and LDHA. researchgate.netresearchgate.net These findings collectively demonstrate that AAs exert their toxicity by directly binding to and impairing the function of essential enzymes in cellular metabolism and mitochondrial respiration. ijbs.comnih.govnih.gov

Interactive Data Table: Protein Targets of Aristolochic Acid Identified by Proteomics

Protein Target Biological Process Validating Method Reference IDH2 (Isocitrate Dehydrogenase 2) Krebs Cycle CETSA, Western Blot [7, 15] MDH2 (Malate Dehydrogenase 2) Krebs Cycle CETSA, Western Blot [7, 15] PKM (Pyruvate Kinase M1/2) Aerobic Respiration (Glycolysis) CETSA, Western Blot [7, 15] LDHA (Lactate Dehydrogenase A) Aerobic Respiration CETSA, Western Blot [7, 15] FASN (Fatty Acid Synthase) Fatty Acid Beta-Oxidation ABPP [7, 28] HK2 (Hexokinase 2) Glucose Metabolism ABPP [7, 28] ATP Synthase Mitochondrial Respiration ABPP [7, 28] VDAC1 (Voltage-dependent anion-selective channel protein 1) Mitochondrial Respiration Western Blot nih.gov

Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems, offering a direct snapshot of physiological and pathological states. who.int Studies on aristolochic acid-induced nephrotoxicity have utilized urinary metabolomics to identify metabolic disruptions and potential biomarkers. tandfonline.comnih.gov

Detailed Research Findings: Using techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight high-definition mass spectrometry (UPLC-QTOF/HDMS), researchers have characterized the excretion pathways of endogenous metabolites in rats exposed to AA. tandfonline.comnih.gov These analyses revealed significant metabolic perturbations. tandfonline.comescholarship.org Key identified metabolites suggest disruptions in the Krebs cycle, gut microflora metabolism, amino acid metabolism, purine (B94841) metabolism, and bile acid biosynthesis. tandfonline.comnih.gov Further studies using gas chromatography-mass spectrometry (GC-MS) identified dose- and time-dependent changes in metabolites, pointing to disturbances in energy, gut microbiota, and purine metabolism pathways. oup.com Early changes in lipid metabolites, including phosphatidylcholines and acyl-carnitines, were detected even before observable changes in renal function or histology, indicating that altered lipid metabolism is an early event in the pathogenesis of AA nephropathy. escholarship.org

Interactive Data Table: Metabolic Perturbations Induced by Aristolochic Acid

Perturbed Pathway Key Metabolites Identified Reference Krebs Cycle / Energy Metabolism Citrate, Aconitate, Fumarate, Methylsuccinic acid [2, 8, 18] Gut Microflora Metabolism p-Cresyl sulfate, Indoxyl sulfate, Hippuric acid, Phenylacetylglycine [2, 8] Amino Acid Metabolism Kynurenic acid, Indole-3-carboxylic acid, Spermine [2, 8] Purine Metabolism Uric acid, Allantoin, Nicotinamide [2, 8, 18] Bile Acid Biosynthesis Cholic acid, Taurine [2, 8] Lipid Metabolism Phosphatidylcholines, Diglycerides, Acyl-carnitines, Ceramides researchgate.net

Transcriptomics provides a genome-wide profile of gene expression, revealing how chemical exposure alters cellular function at the RNA level. Both microarray analysis and the more recent single-cell RNA sequencing (scRNA-seq) have been applied to understand the toxicogenomic effects of aristolochic acid.

Single-Cell RNA Sequencing (scRNA-seq): The advent of scRNA-seq has allowed for an unprecedented level of detail in dissecting the cellular heterogeneity of AA's toxic effects. oup.com In a mouse model of AA-induced hepatotoxicity, scRNA-seq established a single-cell atlas of the liver's response, showing that in hepatocytes, AA activated NF-κB and STAT3 signaling pathways, while in liver sinusoidal endothelial cells, it activated oxidative stress and inflammatory pathways. oup.comresearchgate.net In studies of aristolochic acid nephropathy (AAN), scRNA-seq of mouse kidneys identified new clusters of proximal tubular epithelial cells that were more abundant in fibrotic kidneys, exhibiting gene signatures related to injury and fibrosis progression. cardiff.ac.uknih.gov This high-resolution analysis reveals cell-specific responses that are averaged out and missed in bulk sequencing methods. oup.com

Interactive Data Table: Transcriptomic Findings in Aristolochic Acid Research

Technology Experimental Model Key Findings / Pathways Reference Microarray Rat renal proximal tubule cells (NRK-52E) Alterations in p53 signaling, DNA damage response, apoptosis, cancer pathways. Microarray & RNA-Seq Rat kidneys Consistent biological interpretation; genes related to defense response, apoptosis, immune response altered. Single-Cell RNA-Seq Mouse liver (hepatotoxicity model) Activation of NF-κB and STAT3 in hepatocytes; oxidative stress in endothelial cells. [1, 9] Single-Cell RNA-Seq Mouse kidney (nephropathy model) Identification of new, injury-associated proximal tubular cell clusters; metabolic reprogramming. [5, 11]

The genotoxic nature of aristolochic acid, which forms DNA adducts, makes advanced sequencing technologies essential for characterizing its mutagenic impact. Whole-exome sequencing (WES) has been particularly powerful in this regard.

Detailed Research Findings: Whole-exome sequencing of urothelial carcinomas from individuals with known exposure to AA has revealed a distinct and remarkably high number of somatic mutations. nih.govnih.gov This research has defined a characteristic "mutational signature" for AA exposure, which is now cataloged as Single Base Substitution signature 22 (SBS22) in the Catalogue of Somatic Mutations in Cancer (COSMIC). who.int This signature is dominated by A:T-to-T:A transversions, which account for approximately 72-73% of the single base substitutions. nih.gov These mutations occur with a strong preference for the deoxyadenosine (B7792050) nucleotide within a specific T/CAG trinucleotide context and are found predominantly on the nontranscribed DNA strand. nih.govnih.gov The mutation rate in AA-associated cancers is exceptionally high, exceeding that of smoking-associated lung cancer. researchgate.net This unique mutational fingerprint acts as a molecular biomarker, allowing researchers to identify tumors caused by AA exposure, even in cancers not previously known to be associated with the compound. nih.govresearchgate.net Furthermore, low-coverage whole-exome sequencing (LC-WES) is being developed as a sensitive method to detect this signature in tumor DNA of limited quantity. who.int

Interactive Data Table: Characteristics of the Aristolochic Acid Mutational Signature (SBS22)

Characteristic Description Reference Dominant Mutation Type A:T to T:A Transversion [4, 6] Percentage of Total Mutations ~72-73% researchgate.net Sequence Context Strong preference for deoxyadenosine in a T/CAG context. [4, 6] Strand Bias Mutations occur predominantly on the nontranscribed strand. [4, 6] Mutation Load Extremely high (e.g., mean of 150 mutations/Mb reported). oup.com Associated Cancers Urothelial carcinoma of the upper urinary tract, liver cancer. [4, 10]

Analytical Chemistry Techniques for Research Quantitation and Characterization

Analytical chemistry provides the foundational methods for detecting, identifying, and quantifying chemical compounds in various matrices, which is essential for toxicology research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of aristolochic acids and their metabolites from complex mixtures like herbal extracts and biological samples. The versatility of HPLC is enhanced by coupling it with various detection systems.

Detailed Research Findings: HPLC methods are routinely used for the quantitation and characterization of this compound and related compounds. The choice of detector depends on the specific requirements for sensitivity and selectivity.

UV Detector: A common and robust detector used for routine analysis. One study utilized UPLC-UV to analyze aristolochic acid A from different parts of the Asarum plant. cdnsciencepub.com Another analysis of an Aristolochia bracteolata extract employed HPLC with UV detection at a wavelength of 250 nm. univ-tours.fr

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. HPLC-DAD has been used to analyze crude drug extracts from several Aristolochia species, allowing for the characterization of numerous AA analogues. researchgate.net

Fluorescence Detector (FLD): While less commonly cited specifically for this compound in the initial search, FLD offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Its application is noted in the broader context of HPLC methods for analyzing constituents in medicinal plants. researchgate.net

These HPLC techniques, often coupled with mass spectrometry (LC-MS) for definitive structural elucidation, are indispensable for quality control of herbal products and for pharmacokinetic and toxicological studies of aristolochic acids. researchgate.net

Interactive Data Table: Example HPLC Conditions for Aristolochic Acid Analysis

Technique Column Mobile Phase Detector / Wavelength Reference HPLC-UV C18 (250 × 4.6 mm) 1% acetic acid / methanol (B129727) (40:60) UV / 250 nm HPLC-DAD Not specified Acidic mobile phase Photodiode Array (DAD) UPLC-UV Not specified Not specified UV

Mass Spectrometry-Based Methods (LC-MS/MS, UPLC-ESI/MSn, UHPLC-IT-MS) for Adduct and Metabolite Analysis

Mass spectrometry (MS) coupled with advanced liquid chromatography (LC) systems has become an indispensable tool for the analysis of aristolochic acid (AA) metabolites and their DNA adducts. These methods offer high sensitivity and specificity, enabling the detection and quantification of these compounds in complex biological matrices. nih.govoup.com Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSn), and Ultra-High-Performance Liquid Chromatography-Ion Trap Mass Spectrometry (UHPLC-IT-MS) are at the forefront of this research. nih.govresearchgate.net

UPLC-ESI/MSn, particularly with a linear quadrupole ion trap mass spectrometer, has been developed for the sensitive measurement of aristolactam (AL)-DNA adducts, which are critical biomarkers of AA exposure. nih.govacs.org This method can quantify specific adducts like 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AL-I). acs.org The sensitivity of UPLC-ESI/MSn surpasses that of older techniques like ³²P-postlabeling. nih.gov For instance, using just 10 μg of DNA, the lower limits of quantitation for dA-AL-I and dG-AL-I are 0.3 and 1.0 adducts per 10⁸ DNA bases, respectively. acs.org In studies on renal cortex tissues from patients with upper urinary tract carcinomas in Taiwan, this method detected dA-AL-I levels ranging from 9 to 338 adducts per 10⁸ bases. acs.org The identities of these adducts can be further confirmed using UPLC-ESI/MS³ scanning. nih.gov

The choice of ionization technique is crucial. Electrospray ionization (ESI) is widely used for analyzing polar molecules in biological fluids and typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions. chromatographyonline.com However, the presence of sodium ions, either from the sample matrix or mobile phase, can lead to the formation of sodium adducts ([M+Na]⁺), which can complicate spectra and affect quantification. chromatographyonline.comnih.govspectroscopyonline.com While sometimes these adducts can be used for analysis, they can also suppress the desired analyte signal and lead to variability. spectroscopyonline.comresearchgate.net

Table 1: Performance of Mass Spectrometry Methods for Aristolochic Acid (AA) Adduct Analysis

| Method | Analyte(s) | Lower Limit of Quantitation (LLOQ) | Key Findings/Applications | Reference |

|---|---|---|---|---|

| UPLC-ESI/MSn | dA-AL-I, dG-AL-I | 0.3 adducts/10⁸ bases (dA-AL-I), 1.0 adducts/10⁸ bases (dG-AL-I) | Quantified adducts in renal cortex of UUC patients; dA-AL-I levels were 9-338 adducts/10⁸ bases. | acs.org |

| LC-MS/MS | dA-AAI | 5 pg/mL (~3.6 adducts/10⁸ bases) | Validated for analyzing human HCC FFPE tissues. | researchgate.net |

| UPLC-ESI/MS³ | dA-AL-I, dA-AL-II | Not specified | Confirmed identities of adducts; found dA-AL-I to be ~70-fold more abundant than dA-AL-II. | nih.gov |

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques essential for the definitive structural elucidation of aristolochic acid derivatives, including this compound. scispace.comresearchgate.net These methods provide detailed information about the molecular structure, functional groups, and chemical environment of atoms within a molecule.

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. conicet.gov.ar In studies of aristolochic acid derivatives, FTIR spectra show distinct absorption bands that confirm the presence of key moieties. scispace.com For example, the nitro group (NO₂) consistently shows characteristic absorption bands around 1340-1350 cm⁻¹ and 1521-1540 cm⁻¹. scispace.com A crucial distinction between aristolochic acids and their corresponding sodium salts (aristolochates) can also be made using FTIR. The carboxylic acid group (-COOH) in aristolochic acids exhibits a characteristic absorption band between 1660-1710 cm⁻¹, whereas the carboxylate group (-COO⁻) in sodium aristolochates shows a band at a lower wavenumber, typically around 1590 cm⁻¹. scispace.comunesp.br This shift provides clear evidence of the salt formation.

NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (like COSY, HSQC, and HMBC), is used to establish the precise connectivity of atoms in the molecular skeleton. scispace.comresearchgate.net For instance, in the structural analysis of newly isolated derivatives like this compound F and sodium 7-O-methylaristolochate F from Aristolochia urupaensis, NMR was critical. scispace.comunesp.br The ¹H NMR spectra of sodium aristolochates show characteristic chemical shifts; for example, the signal for H-9 appears at a lower chemical shift (δ 8.24–8.37) compared to its position in the corresponding carboxylic acid form (δ 8.47). unesp.br 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), allow for the unambiguous assignment of substituent positions on the phenanthrene (B1679779) core by showing long-range correlations between protons and carbons. scispace.comunesp.brpharm.or.jp For example, HMBC correlations can confirm the position of a methoxy (B1213986) group by showing a link between the methoxy protons and the carbon atom to which it is attached. unesp.br

Table 2: Spectroscopic Data for Structural Confirmation of Aristolochic Acid Derivatives

| Technique | Functional Group / Moiety | Characteristic Signal / Absorption Band | Application | Reference |

|---|---|---|---|---|

| FTIR | Nitro Group (NO₂) | ca. 1340-1350 cm⁻¹ and 1521-1540 cm⁻¹ | Identification in aristolochic acid derivatives. | scispace.com |

| FTIR | Carboxylic Acid (-COOH) | 1660-1710 cm⁻¹ | Present in aristolochic acids. | scispace.com |

| FTIR | Carboxylate (-COO⁻) | ca. 1590 cm⁻¹ | Confirms salt form in sodium aristolochates. | scispace.comunesp.br |

| ¹H NMR | Proton H-9 | δ ~8.24-8.37 ppm in sodium aristolochates vs. δ ~8.47 ppm in acids | Distinguishes between salt and acid forms. | unesp.br |

| 2D NMR (HMBC) | Molecular Skeleton | Long-range proton-carbon correlations | Confirms substituent positions and overall structure. | scispace.comunesp.br |

DNA Adduct Detection Methodologies (e.g., ³²P-Postlabeling, Quantitative MS-based Methods)

The detection and quantification of DNA adducts formed by aristolochic acid are central to understanding its carcinogenicity. The primary methods employed for this purpose are ³²P-postlabeling and, more recently, quantitative mass spectrometry-based techniques. nih.govpsu.edu

The ³²P-postlabeling assay was historically a widely used method for detecting DNA adducts due to its high sensitivity. nih.govhealtheffects.org The technique involves enzymatically digesting DNA to nucleotides, followed by the transfer of a radioactive ³²P-label from ATP to the adducted nucleotides. These labeled adducts are then separated, typically by thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE), and detected by autoradiography. psu.eduhealtheffects.org This method successfully identified the major AA-DNA adduct, 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AL I), in the renal tissue of patients with Chinese herbs nephropathy, with levels ranging from 0.7 to 5.3 adducts per 10⁷ nucleotides. nih.gov While sensitive, ³²P-postlabeling does not inherently provide structural information about the adducts it detects and can suffer from a lack of specificity. healtheffects.org

Quantitative MS-based methods, particularly those using UPLC or UHPLC, are now considered the gold standard for DNA adduct analysis. nih.govresearchgate.netchemrxiv.org These techniques offer superior specificity and robust quantification compared to ³²P-postlabeling. acs.org Isotope dilution LC-MS/MS methods provide absolute quantification and full chemical specificity. researchgate.net The sensitivity of modern mass spectrometry allows for the detection of adducts at levels as low as a few adducts per 10⁹ or even 10¹⁰ nucleotides. psu.educhemrxiv.org Studies have shown that UPLC-ESI/MSn is a highly sensitive, specific, and robust analytical method poised to supplant ³²P-postlabeling for biomonitoring DNA adducts in human tissues. acs.org These MS-based approaches have been instrumental in confirming the presence and levels of specific adducts like dA-AL-I and dG-AL-I in various tissues, providing a direct link between AA exposure and DNA damage. nih.govacs.org

Table 3: Comparison of DNA Adduct Detection Methodologies

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| ³²P-Postlabeling | Enzymatic transfer of ³²P to DNA adducts, followed by separation (TLC/PAGE) and autoradiography. | High sensitivity (historically); does not require prior knowledge of adduct structure. | Lacks structural information; less specific and quantitative than MS methods. | nih.govpsu.eduhealtheffects.org |

| Quantitative MS-based Methods (UPLC-MS/MS) | Chromatographic separation of adducts followed by mass spectrometric detection and quantification. | High specificity and accuracy; provides structural confirmation; highly sensitive and robust for quantification. | Requires sophisticated instrumentation; can be affected by matrix effects and ion suppression. | nih.govacs.orgresearchgate.netchemrxiv.org |

Vii. Evolving Research Paradigms and Future Perspectives

Global Research Trends and Interdisciplinary Collaboration

Research into aristolochic acids has evolved significantly since the mid-20th century, progressing through distinct phases characterized by different scientific focuses. nih.govplos.org A bibliometric analysis of research from 1957 to 2017 reveals a clear trajectory from basic chemistry to complex molecular toxicology and public health. plos.org

The United States has been a leader in this research field in terms of publication output and citations. researchgate.net However, the issue of AA exposure is global, with significant health consequences reported in Europe and Asia, necessitating a worldwide research effort. researchgate.netmdpi.commdpi.com The International Agency for Research on Cancer (IARC) has classified aristolochic acid as a Group 1 human carcinogen, underscoring the need for global action and collaboration. who.intresearchgate.netiarc.fr

The complexity of aristolochic acid nephropathy (AAN) and associated cancers, which involves genetics, environmental exposure, and intricate biological pathways, calls for robust interdisciplinary collaboration. plos.org Addressing the challenges requires integrating knowledge from diverse fields such as analytical chemistry, molecular biology, toxicology, epidemiology, and public health policy. plos.orgresearchgate.net Global networks dedicated to interprofessional education and collaborative practice research serve as a model for how such complex health challenges can be addressed, emphasizing the need to break down silos between disciplines to advance research and implement effective public health interventions. interprofessionalresearch.globalinterprofessionalresearch.global

Table 1: Phases of Aristolochic Acid Research (1957-2017)

| Phase | Period | Primary Research Focus | Key Research Keywords |

|---|---|---|---|

| Phase I | 1957–1981 | Isolation, chemical synthesis, and initial toxicological studies. nih.gov | aristolochia, synthesis, isolation nih.govplos.org |

| Phase II | 1982–1999 | Identification of carcinogenicity and the link to "Chinese Herbs Nephropathy". nih.gov Focus on DNA adduct formation. nih.govplos.org | cells, DNA, induced, nephropathy nih.govplos.org |

| Phase III | 2000–2017 | Mechanistic studies, development of sensitive detection methods, and understanding of the global disease burden (AAN and Balkan Endemic Nephropathy). nih.govplos.org | nephropathy, DNA adducts, activation, cancer nih.gov |

Identification of Unresolved Mechanistic Gaps

Despite decades of research, critical gaps remain in the understanding of how sodium aristolochate exerts its toxic and carcinogenic effects. These unresolved questions represent key areas for future investigation.

The complete mechanism of metabolic activation is also not fully resolved. nih.gov While nitroreduction to a cyclic nitrenium ion is the established pathway for forming DNA adducts, questions persist about the specific enzymes involved and their relative importance in human tissues. nih.govresearchgate.net For instance, some research suggests that enzymes other than the well-studied NQO1 could be equally or more important for AA bioactivation in human renal cells. researchgate.net Furthermore, the lack of reported toxicity from certain plants that contain N-hydroxyaristolactams—the immediate precursors to the reactive nitrenium ions—presents a paradox that challenges the current understanding of the activation process. nih.gov

Other significant unresolved areas include:

Mechanisms of Fibrosis: The molecular pathway leading from initial tubular injury to the progressive interstitial fibrosis characteristic of AAN is not fully elucidated. mdpi.comresearchgate.net

Mitochondrial Dysfunction: While mitochondrial damage is observed, its precise role as a primary driver versus a secondary effect of AAN progression is still being investigated. mdpi.com

Adduct-Toxicity Correlation: The correlation between the levels of specific DNA adducts and the severity of cellular toxicity or clinical outcomes is not always direct, suggesting other factors are at play. researchgate.net

Table 2: Key Unresolved Mechanistic Questions in this compound Research

| Mechanistic Area | Unresolved Question / Gap | Reference |

|---|---|---|

| Component Contribution | How do AAI and AAII differentially contribute to nephrotoxicity vs. carcinogenicity? Why does disease penetrance vary among exposed individuals? | mdpi.com |

| Metabolic Activation | What is the full range of enzymes responsible for AA activation in human kidneys? What explains the lack of toxicity from plants containing stable N-hydroxyaristolactams? | nih.govresearchgate.net |

| Pathogenesis of Fibrosis | What are the specific molecular signaling pathways that drive the progression from acute tubular injury to chronic interstitial fibrosis? | researchgate.net |

| Biomarker Correlation | Why do DNA adduct levels not always correlate with cell viability or disease severity? What other molecular events contribute to the pathology? | researchgate.net |

| Role of Mitochondria | Is mitochondrial dysfunction a primary cause of AAI-induced cytotoxicity or a consequence of other cellular damage? | mdpi.com |

Innovative Methodological Development for Enhanced Research

Advances in analytical technology have been pivotal in deepening the understanding of this compound's mechanism of action, particularly through the sensitive detection of its biomarkers. nih.gov The evolution from less sensitive, semi-quantitative methods to highly specific and quantitative techniques has enabled more accurate risk assessment and mechanistic studies. nih.govrev-sen.ec

A significant innovation has been the development and refinement of liquid chromatography-mass spectrometry (LC-MS) based methods. hkmj.org Specifically, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or UPLC-ESI/MSn) has become the gold standard for detecting and quantifying aristolactam (AL)-DNA adducts, which are the key biomarkers of AA exposure and damage. researchgate.netnih.gov This technology surpasses older methods like ³²P-postlabelling in both sensitivity and specificity, allowing for the detection of adducts at levels as low as one adduct per 10⁸ DNA bases. nih.gov A major advantage is its applicability to a wide range of biological samples, including fresh-frozen tissue, archived formalin-fixed, paraffin-embedded (FFPE) tissues, and exfoliated cells from urine, providing a non-invasive way to monitor exposure. nih.govrev-sen.echkmj.org

Another powerful emerging technique is next-generation sequencing (NGS). Whole-genome sequencing can identify the unique mutational signature associated with AA exposure—a high prevalence of A:T to T:A transversions. rev-sen.ec This "signature 22" in the Catalog of Somatic Mutations in Cancer (COSMIC) serves as a definitive molecular fingerprint of past exposure, providing a causal link between AA and cancer development even when the compound is no longer present. rev-sen.ec

Table 3: Comparison of Analytical Methods for Aristolochic Acid Biomarkers

| Methodology | Principle | Biomarker Detected | Key Advantages | Limitations |

|---|---|---|---|---|

| ³²P-Postlabelling | Enzymatic digestion of DNA and radiolabeling of adducts with ³²P, followed by chromatography. nih.gov | Bulk DNA adducts. nih.gov | High sensitivity for unknown adducts. | Lacks structural specificity; semi-quantitative; use of radioactivity. nih.gov |

| UPLC-MS/MS | Chromatographic separation of digested DNA followed by mass spectrometric detection of specific parent and product ions. rev-sen.echkmj.org | Specific DNA adducts (e.g., dA-AAI). rev-sen.ec | High specificity and sensitivity; quantitative; applicable to various sample types (urine, FFPE tissue). nih.gov | Requires knowledge of the specific adduct structure and sophisticated instrumentation. rev-sen.ec |

| Next-Generation Sequencing (WGS) | Sequencing the entire genome to identify mutation patterns. rev-sen.ec | AA-specific mutational signature (A:T > T:A transversions). rev-sen.ec | Provides a permanent record of exposure; highly specific; can identify historical exposure. rev-sen.ec | High cost; complex data analysis; may not detect very recent exposures that have not yet resulted in fixed mutations. rev-sen.ec |

Exploration of Novel Epigenetic and Transcriptional Regulatory Effects

Research is increasingly uncovering that the toxic effects of this compound extend beyond direct DNA damage and mutations. The compound can induce significant changes in the epigenetic landscape and transcriptional programs of affected cells, contributing to disease pathogenesis, particularly in the kidney. nih.gov These regulatory changes can modulate gene expression involved in cell cycle control, inflammation, and fibrosis without altering the DNA sequence itself. nih.govfrontiersin.orgmdpi.com

Studies in animal models have demonstrated that exposure to aristolochic acid alters the expression of non-coding RNAs, such as microRNAs (miRNAs), which play crucial roles in post-transcriptional gene regulation. nih.gov For example:

In a mouse model of AA-induced nephropathy, the induction of miR-192 in proximal tubule cells led to the suppression of MDM2, which in turn activated the p53 tumor suppressor pathway and caused cell cycle arrest. nih.gov

The upregulation of miR-382 has been shown to contribute to the development of renal fibrosis in AA-induced kidney injury through its effects on the PTEN signaling pathway. karger.com

Beyond non-coding RNAs, AA can influence histone modifications, which are key to regulating chromatin structure and gene accessibility. nih.gov A study using a mouse model of AA nephropathy found that an HDAC3-selective inhibitor could mitigate renal fibrosis, suggesting that histone deacetylation mediated by HDAC3 is involved in the fibrotic process. karger.com These findings indicate that the chromatin state is actively remodeled in response to AA-induced stress. mdpi.com

These epigenetic and transcriptional alterations represent a new frontier in understanding AA toxicity. They provide additional mechanisms that link the initial chemical insult to long-term pathological outcomes like chronic kidney disease and cancer. nih.govkarger.comfrontiersin.org

Table 4: Reported Epigenetic and Transcriptional Effects of Aristolochic Acid

| Regulatory Mechanism | Specific Molecule/Modification | Observed Effect | Functional Consequence | Reference |

|---|---|---|---|---|

| microRNA Regulation | miR-192 | Upregulated in proximal tubule cells. | Suppresses MDM2, leading to p53 activation and G2/M cell cycle arrest. | nih.gov |

| microRNA Regulation | miR-382 | Upregulated in kidney tissue. | Contributes to renal fibrosis via the PTEN signaling pathway. | karger.com |

| Histone Modification | Histone Deacetylase 3 (HDAC3) | Inhibition of HDAC3 activity. | Mitigated renal fibrotic injuries in a mouse model of AA nephropathy. | karger.com |

| Gene/Protein Expression | Various | Significant alteration of gene and protein expression profiles in rat kidney. | Changes in mutagenesis and carcinogenesis-related pathways. | nih.gov |

Q & A

Q. What are the primary analytical methods for detecting sodium aristolochate in complex herbal matrices?

To identify this compound in plant extracts, researchers typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Sample preparation involves methanol extraction, followed by chromatographic separation using reversed-phase C18 columns. Quantification relies on calibration curves validated against certified reference standards. Fluorescence detection may also supplement MS for structural confirmation, especially when differentiating isomers like sodium 7,9-dihydroxy-10-formyloxy aristolochate I .

Q. How can this compound be isolated from plant sources while minimizing degradation?

Isolation requires column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC. To prevent degradation, avoid prolonged exposure to light and high temperatures during extraction. Stability tests (e.g., NMR monitoring under varying pH and temperature) are critical. Evidence from Aristolochia contorta studies shows that methanol extracts yield higher purity compared to aqueous solvents, but residual alkaloids may require additional purification steps .

Advanced Research Questions

Q. How do researchers reconcile contradictions between in vitro cytotoxicity data and in vivo toxicity profiles of this compound?

Discrepancies often arise from differences in metabolic activation. In vitro models (e.g., HepG2 cells) may lack cytochrome P450 enzymes necessary to metabolize this compound into nephrotoxic intermediates. To address this, advanced studies use primary hepatocyte co-culture systems or supplement assays with S9 liver fractions. Comparative pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) can bridge in vitro IC50 values to in vivo exposure thresholds .

Q. What experimental design principles apply when investigating this compound’s nephrotoxicity mechanisms?

Adopt the PICO framework :

- Population : Rodent models with genetic susceptibility to renal fibrosis (e.g., Cyp1a2-knockout mice).

- Intervention : Controlled dosing regimens (oral vs. intraperitoneal).

- Comparison : Cohorts exposed to aristolochic acid I vs. This compound derivatives.

- Outcome : Histopathological scoring of tubular atrophy and DNA adduct quantification via 32P-postlabeling. Include longitudinal biomarkers like serum creatinine and KIM-1 .

Q. What are the methodological challenges in extrapolating in vitro findings to human risk assessment for this compound?

Key challenges include:

- Species-specific metabolism : Human renal proximal tubule cells may process aristolochate metabolites differently than rodent cells.

- Dose-response variability : Nonlinear relationships observed in vitro (e.g., biphasic effects at low/high concentrations) complicate threshold determination.

- Matrix effects : Herbal formulations containing multiple alkaloids may synergize or antagonize toxicity. Use transwell assays to simulate renal tubular reabsorption and integrate multi-omics (transcriptomics, metabolomics) for pathway analysis .

Q. How can NMR and HMBC spectroscopy resolve structural ambiguities in this compound derivatives?

For novel compounds like sodium 9-hydroxy-10-formyloxyaristolochate I, 2D NMR techniques (HMBC, HSQC) map proton-carbon correlations to confirm substituent positions. For example, HMBC correlations between H-5 (δH 7.16) and C-7 (δC 147.0) in compound 10 (A. contorta) validated hydroxylation at C-7. Always compare data with structurally characterized analogues and validate via HR-ESI–MS .

Q. What strategies address contradictory evidence on this compound’s role in renal fibrosis versus carcinogenesis?

Contradictions stem from exposure duration and model selection. Acute studies emphasize tubular injury (e.g., apoptosis via caspase-3 activation), while chronic models show carcinogenic DNA adducts (dA-AL-I). To resolve this, design time-series experiments with endpoints at 7, 30, and 90 days. Use RNA-seq to identify temporal shifts in fibrotic (TGF-β1) vs. oncogenic (p53 mutation) pathways .

Q. How should researchers validate analytical methods for this compound quantification in compliance with regulatory guidelines?

Follow ICH Q2(R1) validation protocols :

- Specificity : Resolve peaks from co-eluting compounds (e.g., aristolactams) using MS/MS transitions.

- Linearity : Test 5–6 concentration levels (r² ≥ 0.995).

- Accuracy : Spike recovery rates (90–110%) in triplicate matrices.

- Precision : Intraday/interday CV < 5%. Document limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .

Q. What statistical approaches are appropriate for analyzing biphasic dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., hormesis models) or Bayesian hierarchical models to account for U-shaped curves. For example, low-dose stimulation of inflammatory cytokines (IL-6) vs. high-dose suppression can be modeled with a four-parameter logistic equation. Validate with Akaike information criterion (AIC) comparisons .

Q. How do ethical guidelines influence experimental design in this compound toxicology research?

Adopt ARRIVE 2.0 guidelines for animal studies, emphasizing humane endpoints (e.g., <20% weight loss) and 3Rs (replacement, reduction, refinement). For human cell lines, obtain IRB approval and disclose conflicts of interest, especially if studying traditional herbal formulations. Include negative controls to distinguish compound-specific effects from matrix toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten